3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVHBFCMSCXAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thieno[2,3-d]pyrimidine derivatives have been found to exhibit antimicrobial activity and have been used as intermediates in the synthesis of GABA B receptor modulators.
Mode of Action
It’s worth noting that thieno[2,3-d]pyrimidines have been associated with antimicrobial activity. This suggests that the compound may interact with bacterial cells, possibly disrupting essential cellular processes.
Result of Action
Given the antimicrobial activity associated with similar thieno[2,3-d]pyrimidines, it’s plausible that the compound could lead to the death of microbial cells, thereby inhibiting their growth and proliferation.
Biological Activity
3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a thieno ring fused with a pyrimidine nucleus. The synthesis typically involves multi-step organic reactions, including condensation reactions under controlled conditions. Common methods include the use of catalysts and specific temperature settings to optimize yield and purity .
Antiviral Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antiviral properties. A related study demonstrated that compounds with similar structures inhibited Hepatitis B virus (HBV) replication effectively, showcasing an EC50 value of 31 nM without significant cytotoxicity . This suggests that 3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one may possess similar antiviral efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit various bacterial strains. For instance, compounds with structural similarities displayed significant activity against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobials .
Anticancer Potential
Thieno[2,3-d]pyrimidines are noted for their anticancer properties. The compound's structure suggests it may interfere with cellular proliferation pathways. Preliminary studies indicate that related compounds induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
The biological activity of 3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is likely mediated through multiple mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral polymerases.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may involve compromising bacterial cell membranes.
- Induction of Apoptosis : The potential anticancer effects could be due to the activation of apoptotic pathways in tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Compound Variant | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antiviral | Thieno derivative | 31 nM | |
| Antimicrobial | Related compound | Varies | |
| Anticancer | Thieno derivative | Not specified |
Case Study: Antiviral Efficacy
In a study examining the antiviral efficacy of various thieno[2,3-d]pyrimidine derivatives, researchers found that those with structural modifications similar to 3-allyl-6-ethyl showed promising results against HBV. The compounds were tested in cell cultures and demonstrated a high degree of selectivity against viral replication with minimal cytotoxic effects on host cells .
Chemical Reactions Analysis
Reactivity of the Thioether Group
The sulfur atom in the thioether linkage is susceptible to oxidation and nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub> in AcOH | Sulfoxide or sulfone derivatives | |
| Alkylation | Ethyl chloroacetate, NaOH | Extended thioether analogs |
For example, oxidation of the thioether with H<sub>2</sub>O<sub>2</sub> could yield sulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') derivatives, depending on reaction time and stoichiometry .
Palladium-Catalyzed Cross-Coupling Reactions
The allyl substituent and aromatic systems enable participation in coupling reactions:
Table 1: Heck and Stille Reaction Conditions
| Reaction | Catalyst | Base | Solvent | Conditions | Outcome |
|---|---|---|---|---|---|
| Heck | Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | THF | 80°C, 12 h | Alkenylation at allyl position |
| Stille | Pd(PPh<sub>3</sub>)<sub>4</sub>/CuI | Et<sub>3</sub>N | DMF | 100°C, 24 h | Aryl-alkynyl bond formation |
The allyl group may undergo Heck coupling with electron-deficient alkenes, while the thienopyrimidinone core could participate in Stille couplings with organotin reagents .
Base-Catalyzed Hydrolysis
The ketone group at the 2-(4-fluorophenyl)-2-oxoethyl moiety is stable under basic conditions, but ester derivatives (if present) can be hydrolyzed:
| Substrate | Reagents | Conditions | Product |
|---|---|---|---|
| Ester analog | LiOH, MeOH/H<sub>2</sub>O | Reflux, 4 h | Carboxylic acid |
Base-mediated cleavage of esters (e.g., methoxy or ethoxy groups) would yield carboxylic acids, as demonstrated in analogous quinazolinone systems .
Functionalization via Halogenation
While the parent compound lacks halogens, bromination or chlorination at reactive positions (e.g., C-5 of the thienopyrimidinone ring) could enable further derivatization:
| Halogenation Method | Reagents | Position | Application |
|---|---|---|---|
| Electrophilic | NBS (N-bromosuccinimide) | C-5 | Suzuki coupling precursors |
Halogenated intermediates may undergo cross-couplings (e.g., Suzuki or Buchwald-Hartwig) for introducing aryl or amino groups .
Stability Under Acidic Conditions
The thienopyrimidinone core is resistant to mild acids but may decompose under strongly acidic conditions (e.g., HCl/EtOH, reflux).
Comparison with Similar Compounds
Key Observations :
- Position 2: The target compound’s 4-fluorophenyl-2-oxoethylthio group enhances lipophilicity (LogP ~4.62, inferred from ), favoring membrane permeability.
- Position 3 : Allyl groups (target compound, 379239-31-3) confer conformational flexibility, whereas ethyl groups (Z23, ) prioritize steric stability.
- Position 6 : Ethyl (target compound) and dimethyl () substituents optimize steric fit in hydrophobic enzyme pockets, while fluorophenyl groups (Z22, Z23) enhance π-π stacking in binding sites .
Physicochemical and Pharmacokinetic Properties
Comparative data from and inferred properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
